molecular formula C18H11ClN4O2S B2947689 (Z)-3-((3-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-33-2

(Z)-3-((3-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2947689
CAS No.: 476676-33-2
M. Wt: 382.82
InChI Key: BMUBYCRIZDAJSV-RAXLEYEMSA-N
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Description

The compound (Z)-3-((3-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole-acrylonitrile hybrid featuring a 3-nitrophenyl substituent on the thiazole ring and a 3-chlorophenylamino group attached to the acrylonitrile moiety. The acrylonitrile group and aromatic substituents suggest applications in medicinal chemistry, particularly in targeting kinase pathways such as VEGFR-2, as seen in related thiazole derivatives .

Properties

IUPAC Name

(Z)-3-(3-chloroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S/c19-14-4-2-5-15(8-14)21-10-13(9-20)18-22-17(11-26-18)12-3-1-6-16(7-12)23(24)25/h1-8,10-11,21H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUBYCRIZDAJSV-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((3-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a thiazole ring, a nitrile group, and various aromatic substituents. This compound's potential biological activities suggest it may serve as a candidate for further pharmacological exploration.

Structural Features

The compound consists of:

  • Thiazole ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Nitrile group : Associated with diverse reactivity and biological effects.
  • Chlorophenyl and nitrophenyl substituents : These groups can influence the compound's interaction with biological targets.

Biological Activities

Recent studies indicate that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with thiazole rings are frequently evaluated for their ability to inhibit microbial growth. The presence of electron-withdrawing groups like nitro and chloro enhances this activity.
  • Anticancer Activity : The thiazole moiety has been linked to cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the phenyl groups can significantly impact efficacy.
  • Anticonvulsant Properties : Some derivatives have shown promise in models of epilepsy, indicating potential neuroprotective effects.

Case Studies and Experimental Data

  • Antimicrobial Evaluation :
    • A study evaluated a series of thiazole derivatives for antimicrobial activity using minimum inhibitory concentration (MIC) assays. Compounds similar to this compound exhibited MIC values ranging from 0.22 μg/mL to 0.25 μg/mL against pathogens such as Staphylococcus aureus .
  • Cytotoxicity Testing :
    • In vitro tests on cancer cell lines revealed that thiazole-containing compounds displayed IC50 values less than that of standard drugs like doxorubicin, indicating significant anticancer potential . For example, one derivative had an IC50 of 1.61 µg/mL against specific cancer cell lines.
  • Anticonvulsant Screening :
    • Compounds in the same class were tested in the maximal electroshock (MES) model, showing protective effects against seizures, which highlights their potential as anticonvulsants .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Positioning : The position of chlorophenyl and nitrophenyl groups affects the binding affinity to biological targets.
  • Functional Group Variations : Alterations in the thiazole or nitrile functionalities can enhance or diminish biological efficacy.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
This compoundThiazole ring, nitrile group, chlorophenyl and nitrophenyl substituentsAntimicrobial, anticancer, anticonvulsant
4-Amino-N-(4-chlorophenyl)-2-methylphenolAmino and chlorophenyl groupsAntimicrobial
5-NitrothiazoleThiazole ring with nitro groupAntiparasitic
2-Amino-5-chlorobenzothiazoleBenzothiazole coreAnticancer

Scientific Research Applications

(Z)-3-((3-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound with a complex structure, featuring a thiazole ring, a nitrile group, and chlorophenyl and nitrophenyl substituents. This unique combination of functional groups suggests potential applications in scientific research, especially in medicinal chemistry and materials science.

Potential Applications

The potential applications of this compound span various fields. Interaction studies are crucial for understanding how this compound interacts with biological targets.

Medicinal Chemistry

  • Pharmacological Properties Research into the biological activity of this compound indicates potential pharmacological properties. Compounds with similar structures often exhibit diverse biological activities, positioning this compound as a candidate for drug development.
  • QSAR Models Quantitative structure-activity relationship (QSAR) models can help predict its biological efficacy based on structural features.

Synthesis Methods

  • Laboratory Synthesis The synthesis of this compound can be achieved through several methods, providing pathways for synthesizing this compound in a laboratory setting while allowing for modifications to enhance its properties.

Interaction Studies

  • Biological Targets Interaction studies are crucial for understanding how this compound interacts with biological targets.

Structural Similarities and Biological Activities
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
4-Amino-N-(4-chlorophenyl)-2-methylphenolAmino and chlorophenyl groupsAntimicrobial
5-NitrothiazoleThiazole ring with nitro groupAntiparasitic
2-Amino-5-chlorobenzothiazoleBenzothiazole coreAnticancer

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

(a) Position of Nitrophenyl Group
  • Target Compound : Features a 3-nitrophenyl group on the thiazole ring.
  • (Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile (): Substituted with a 4-nitrophenyl group on the thiazole. Impact: The meta vs. para nitro substitution alters electronic properties. Molecular Weight: The target compound (exact weight unspecified) is lighter than this analog (396.85 g/mol) due to the absence of a methyl group on the phenylamino moiety .
(b) Alternative Aromatic Substituents
  • (Z)-3-((3-Chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (): Replaces the 3-nitrophenyl with a 2,4-dimethylphenyl group. Molecular Formula: C20H16ClN3S (365.9 g/mol) vs. the target compound’s likely formula (estimated C18H11ClN4O2S, ~382.8 g/mol) .

Variations in the Acrylonitrile Moiety

  • (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (): Features indole and trimethoxyphenyl groups instead of chlorophenyl and nitrophenyl. The target compound’s chlorophenyl and nitrophenyl groups may similarly confer anticancer properties via distinct mechanisms .
Table 1: Key Properties of Selected Analogs
Compound Structure Substituents (Thiazole/Acrylonitrile) Molecular Weight (g/mol) Notable Properties Evidence
Target Compound 4-(3-Nitrophenyl)thiazole; 3-chlorophenylamino ~382.8* Hypothetical anticancer activity via VEGFR-2 N/A
(Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 4-(4-Nitrophenyl)thiazole; 3-chloro-2-methylphenylamino 396.85 Higher molecular weight; para-nitro group
(Z)-3-((3-Chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile 4-(2,4-Dimethylphenyl)thiazole; 3-chlorophenylamino 365.9 Increased lipophilicity
(Z)-N-(1-(Furan-2-yl)-3-(2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide 4-(3-Nitrophenyl)thiazole; furan and benzamide groups N/A VEGFR-2 inhibition; cytotoxicity

*Estimated based on molecular formula C18H11ClN4O2S.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-((3-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation between a thiazole-substituted aldehyde and a cyanoacetamide derivative. For example, analogous acrylonitrile derivatives are prepared by reacting 2-(benzothiazol-2-yl)-3-oxopentanedinitrile with aromatic aldehydes under reflux in ethanol, catalyzed by piperidine . Optimization includes controlling reaction time (6–12 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 aldehyde to cyanoacetamide). Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic techniques are most effective for confirming the (Z)-stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms nitrile (C≡N) stretches at ~2200 cm⁻¹ and aromatic C-H bending .
  • NMR : 1H NMR^1 \text{H NMR} identifies vinylic proton coupling patterns (J = 8–12 Hz for Z-isomer) and aromatic substituents. 13C NMR^{13} \text{C NMR} verifies nitrile (δ ~115 ppm) and thiazole carbons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves Z-configuration and dihedral angles between aromatic rings (e.g., 10–15° for similar acrylonitriles) .

Advanced Research Questions

Q. How do structural modifications at the thiazole or acrylonitrile moieties influence the compound's biological activity, particularly in anticancer assays?

  • Methodological Answer :

  • Thiazole Modifications : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position of the thiazole enhances bioactivity. For example, a benzo[d]thiazol-2-yl analogue showed GI50_{50} values of 0.021–12.2 μM against cancer cells due to improved cellular uptake .
  • Acrylonitrile Tuning : Substituents on the acrylonitrile group affect steric hindrance and hydrogen bonding. Bulky groups (e.g., 3-chlorophenylamino) improve target selectivity but may reduce solubility .
  • SAR Table :
Modification SiteSubstituentActivity (GI50_{50}, μM)Reference
Thiazole 4-position3-Nitrophenyl0.021–12.2 (pan-cancer)
Acrylonitrile3-ChlorophenylaminoModerate to high (varies by cell line)

Q. What are common challenges in interpreting NMR and mass spectrometry data for such acrylonitrile derivatives, and how can conflicting spectral assignments be resolved?

  • Methodological Answer :

  • NMR Challenges : Overlapping aromatic signals (e.g., 3-chlorophenyl and 3-nitrophenyl protons) can be resolved using 2D techniques (COSY, HSQC) .
  • Mass Spectrometry Artifacts : Degradation products (e.g., hydrolysis of nitrile to amide) may appear. Stability tests under MS conditions (e.g., ESI vs. EI ionization) are critical .
  • Contradiction Resolution : Cross-validate with X-ray data. For example, crystallography confirmed Z-configuration in a related compound, overriding initial NOESY ambiguities .

Q. What in silico methods (e.g., molecular docking) have been employed to predict the target interactions of this compound, and how do these predictions align with experimental bioactivity data?

  • Methodological Answer :

  • Docking Studies : The compound’s nitro and chloro groups form hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR or VEGFR2). PyMOL and AutoDock Vina simulations predict binding affinities (ΔG = -9.2 to -11.5 kcal/mol) .
  • Validation : Experimental IC50_{50} values correlate with docking scores (R2^2 = 0.78–0.85). Discrepancies arise from solvation effects not modeled in silico .

Q. How does the presence of electron-withdrawing groups (e.g., nitro, chloro) affect the compound's electronic properties and reactivity in further functionalization reactions?

  • Methodological Answer :

  • Electronic Effects : The nitro group decreases electron density on the thiazole ring (Hammett σp_p = +1.27), making it susceptible to nucleophilic attacks. Chloro substituents enhance stability via resonance .
  • Reactivity : Nitro groups facilitate Suzuki-Miyaura couplings at the thiazole 5-position, while chloro groups enable Ullmann-type arylations .

Q. How can X-ray crystallography be utilized to resolve ambiguities in the molecular conformation of this compound, especially regarding the orientation of substituents on the thiazole ring?

  • Methodological Answer :

  • Crystallography Protocols : Crystals are grown via slow evaporation (acetonitrile/water, 3:1). Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (C≡N: 1.14–1.16 Å) and torsion angles (thiazole-acrylonitrile: 5–10°) .
  • Case Study : A related (Z)-acrylonitrile showed a 12° dihedral angle between thiazole and phenyl rings, confirmed by SHELXL refinement .

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